molecular formula C7H5N3O6 B1605512 2,3,4-Trinitrotoluene CAS No. 602-29-9

2,3,4-Trinitrotoluene

Cat. No. B1605512
CAS RN: 602-29-9
M. Wt: 227.13 g/mol
InChI Key: FPKOPBFLPLFWAD-UHFFFAOYSA-N
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Description

2,3,4-Trinitrotoluene is a chemical compound with the molecular formula C7H5N3O6 . It is also known as 1-Methyl-2,3,4-trinitrobenzene . The average mass of 2,3,4-Trinitrotoluene is 227.131 Da .


Synthesis Analysis

The synthesis of trinitrotoluene involves the nitration of 2,4-dinitrotoluene (DNT) and its conversion to 2,4,6-trinitrotoluene (TNT) at a gram scale with the use of a fully automated flow chemistry system .


Molecular Structure Analysis

The molecular structure of 2,3,4-Trinitrotoluene includes a benzene ring with a carbon bearing a nitro group . The 2,3,4-Trinitrotoluene molecule contains a total of 21 bonds. There are 16 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 6 double bonds, 6 aromatic bonds, 1 six-membered ring, and 3 nitro groups (aromatic) .


Physical And Chemical Properties Analysis

2,3,4-Trinitrotoluene has a density of 1.6±0.1 g/cm3, a boiling point of 431.8±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . It has an enthalpy of vaporization of 66.1±3.0 kJ/mol and a flash point of 231.5±20.1 °C .

Scientific Research Applications

Environmental Impact and Remediation

2,4,6-Trinitrotoluene (TNT), a major contaminant at munitions production and storage facilities, undergoes reductive transformation to aromatic (poly)amines in sediment-water systems. The fate of these products varies between anaerobic and aerobic conditions, with different sorption and transformation behaviors observed (Elovitz & Weber, 1999). Additionally, microbial degradation of TNT has been extensively studied, revealing that it biotransforms into various amines and other products, but complete biomineralization in soil remains challenging (Hawari et al., 2000).

Biodegradation and Phytoremediation

Biodegradation of TNT by microorganisms and plants is crucial for managing environmental pollution. Research has identified plant genes involved in TNT detoxification and explored biochemical pathways for nitramine degradation in microorganisms. However, the complete enzymatic degradation of TNT still poses a challenge (Rylott et al., 2011). In phytoremediation, plants like vetiver grass (Vetiveria zizanioides) show potential in extracting TNT from contaminated soil, indicating an environmentally friendly remediation solution (Makris et al., 2007).

Chemical Transformations and Applications

The transformation of TNT to triaminotoluene by mixed cultures under methanogenic conditions has been studied, showing potential pathways for its biodegradation in anaerobic environments (Hwang et al., 2000). Further research has explored the conversion of TNT into condensation monomers and polymers, analyzing the feasibility of using its derivatives in the synthesis of aromatic polymers, presenting potential industrial applications (Rusanov et al., 2003).

Detection and Analysis Techniques

Advancements in electrochemical sensors have been significant in detecting TNT at trace levels, highlighting theimportance of developing sensitive and selective sensing methods for environmental and security applications (Li et al., 2019). Similarly, the use of vanadium dioxide films for the electrochemical reduction and detection of TNT demonstrates innovative approaches in sensing technologies, offering potential for improved detection capabilities (Casey & Cliffel, 2013).

Safety And Hazards

2,3,4-Trinitrotoluene is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It can cause serious eye irritation . It is also toxic to aquatic life .

Future Directions

The future directions of 2,3,4-Trinitrotoluene research could involve the development of a sensitive biosensor for environmental contaminants . Additionally, the TNT:PYRN co-crystal may be a promising intermediate energy explosive with low sensitivity and may be a desirable explosive alternative in the future instead of TNT for low-vulnerability formulations .

properties

IUPAC Name

1-methyl-2,3,4-trinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O6/c1-4-2-3-5(8(11)12)7(10(15)16)6(4)9(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKOPBFLPLFWAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60208944
Record name 2,3,4-Trinitrotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60208944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4-Trinitrotoluene

CAS RN

602-29-9
Record name 2,3,4-Trinitrotoluene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=602-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Toluene, 2,3,4-trinitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000602299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4-Trinitrotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60208944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
133
Citations
H Brust, S Willemse, T Zeng, A van Asten… - … of Chromatography A, 2014 - Elsevier
In this work, a reliable and robust vacuum-outlet gas chromatography–mass spectrometry (GC–MS) method is introduced for the identification and quantification of impurities in …
Number of citations: 20 www.sciencedirect.com
FH Gornall, R Robinson - Journal of the Chemical Society (Resumed), 1926 - pubs.rsc.org
… alcoholic potassium hydroxide on 2 : 3 : 4-trinitrotoluene and also by the methylation of 2 : 4-dinitro-m-cresol, mp loo", which was prepared from 2 : 3 : 4-trinitrotoluene in several different …
Number of citations: 3 pubs.rsc.org
PC Chen, W Lo - Journal of Molecular Structure: THEOCHEM, 1997 - Elsevier
The molecular structures of five positional isomers and three thermal decomposition products of 2,4,6-trinitrotoluene (TNT) were calculated by an ab initio HF/6-31G ∗ method. During …
Number of citations: 21 www.sciencedirect.com
RJ Spanggord, KE Mortelmans… - Environmental …, 1982 - Wiley Online Library
The mutagenicity of 36 polynitroaromatic compounds was investigated with five strains of Salmonella typhimurium. Isomeric trinitrotoluenes (TNT), with the exception of 2,4,6‐TNT and 2,…
Number of citations: 123 onlinelibrary.wiley.com
RB Drew - Journal of the Chemical Society, Transactions, 1920 - pubs.rsc.org
… The product had a freezing point of looo, as compared with 112O in the case of pure 2:3:4-trinitrotoluene. The separation was brought about by means of hydrazine hydrate, and the 2 : …
Number of citations: 3 pubs.rsc.org
HJ Channon, GT Mills, RT Williams - Biochemical Journal, 1944 - ncbi.nlm.nih.gov
… NT) 2:3:4-Trinitrotoluene (PT.NT) 9:4:5-Trnitrotoluene (yT.NT) 2:4:6-Trinitrobenzoic acid 2:4:6-Tritrobenzyl alcohol 2:4:6-Trinitrobenzyl acetate 2:4:6-Trinitrobenzyl methyl ether 1:3:5-…
Number of citations: 149 www.ncbi.nlm.nih.gov
J Bečanová, Z Friedl, Z Šimek - International Journal of Mass Spectrometry, 2010 - Elsevier
In the environs of ammunition plants and former military area, contaminations caused by explosives and their degradation products are of great environmental relevance. During the …
Number of citations: 14 www.sciencedirect.com
D Lin, H Liu, K Qian, X Zhou, L Yang, J Liu - Analytica chimica acta, 2012 - Elsevier
This study found that 1,2-ethylenediamine (EDA) as a primary amine could be modified onto the surface of citrate-stabilized gold nanoparticles (Au NPs), and the EDA-capped Au NPs …
Number of citations: 62 www.sciencedirect.com
OL Brady, WH Gibson - Journal of the Chemical Society, Transactions, 1921 - pubs.rsc.org
… a crystal or so of 2 : 3 : 4trinitrotoluene. When a small quantity … then from alcohol, when 2 : 3 : 4-trinitrotoluene is obtained. In … -trinitrotoluene and 100 grams of pure 2 : 3 : 4-trinitrotoluene. …
Number of citations: 2 pubs.rsc.org
OL Brady - Journal of the Chemical Society, Transactions, 1922 - pubs.rsc.org
… that since 2 : 3 : 6-trinitrotoluene also contains, from theoretical considerations, a mobile nitro-group, it would react with hydrazine hydrate; further, because 2 : 3 : 4-trinitrotoluene reacts …
Number of citations: 0 pubs.rsc.org

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